![molecular formula C14H19N3O2 B2821395 叔丁基-N-(2-{咪唑[1,5-a]吡啶-3-基}乙基)氨基甲酸酯 CAS No. 2108725-02-4](/img/structure/B2821395.png)

叔丁基-N-(2-{咪唑[1,5-a]吡啶-3-基}乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

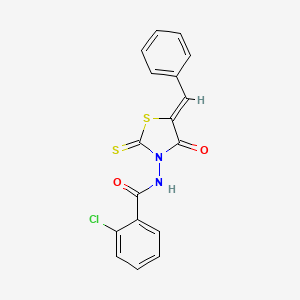

The compound “tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate” is a derivative of imidazo[1,5-a]pyridine. Imidazo[1,5-a]pyridines are a category of compounds that have been studied for their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate” would likely involve an imidazo[1,5-a]pyridine core with a tert-butyl carbamate group attached. DFT calculations for similar imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .科学研究应用

合成与结构研究

- 杂环衍生物的合成:叔丁基 N-(2-{咪唑并[1,5-a]吡啶-3-基}乙基)氨基甲酸酯及其衍生物用于合成各种杂环化合物。这包括通过钯催化的胺化和分子内酰胺化制备 3-芳基化 1,3-二氢-2H-咪唑并[4,5-b]吡啶-2-酮,产物收率显着 (Scott, 2006)。

- 晶体结构分析:涉及咪唑并[1,2-a]吡啶衍生物的晶体结构和振动性质的研究,其中叔丁基 N-(2-{咪唑并[1,5-a]吡啶-3-基}乙基)氨基甲酸酯作为核心片段,提供了对分子结构和氢键和 π-π 堆积等稳定化力的见解 (董梅陈等人,2021)。

催化和配体设计

- 催化配合物的开发:该化合物用于设计催化配合物,例如涉及具有吡啶官能化的 N-杂环卡宾的钌(II)。这些配合物在酮的氢转移反应中表现出催化活性 (Yong Cheng 等人,2009)。

- 在有机金属化学中的作用:咪唑并[1,5-a]吡啶-3-基衍生物中的叔丁基在有机金属配合物的结构和催化中起着重要作用。研究表明它对各种金属配合物中的配位和稳定性有影响 (Z. Specht 等人,2013)。

合成方法和应用

- 一锅合成技术:研究包括开发咪唑并[1,2-a]吡啶衍生物的一锅合成方法,展示了叔丁基 N-(2-{咪唑并[1,5-a]吡啶-3-基}乙基)氨基甲酸酯在促进各种合成路线中的多功能性 (Krishna Chaitanya Kasina 等人,2021)。

- 纳米颗粒合成中的前体:该化合物还用于氧化锌纳米颗粒的合成,其结构变化影响纳米颗粒的最终形态 (T. Boyle 等人,2004)。

其他应用

- 在配体合成中的用途:它的作用延伸到金属配合物的配体合成,为过渡金属化学和催化等领域的进步做出了贡献 (D. McGuinness 等人,2004)。

- 抗菌活性研究:虽然专注于合成应用,但一些衍生物已被探索用于潜在的抗菌活性,显示了涉及该化合物的研究的广泛范围 (K. Prasad, 2021)。

作用机制

Target of Action

Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate, also known as MFCD30017743, primarily targets fungal pathogens, particularly Candida spp . The compound’s primary target is the Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

MFCD30017743 interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The compound’s mode of action is primarily antifungal, with excellent activity against Candida spp .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway. By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol intermediates, causing increased membrane fluidity and permeability, ultimately leading to fungal cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of MFCD30017743 have been analyzed in silico . The compound exhibits potent antifungal activity with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . The admet analysis suggests that mfcd30017743 could be moderately toxic to humans .

Result of Action

The result of MFCD30017743’s action is the inhibition of fungal growth, particularly Candida spp . The compound effectively inhibits the formation of ergosterol in yeast cells at 2× MIC . This leads to the disruption of the fungal cell membrane and ultimately, cell death .

安全和危害

The safety and hazards of “tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate” would depend on its specific properties. One study suggested that a similar compound could be moderately toxic to humans, though in-vitro toxicity studies would be needed to understand the real-time toxic level .

未来方向

The future directions for research on “tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate” would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis process. The compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp .

属性

IUPAC Name |

tert-butyl N-(2-imidazo[1,5-a]pyridin-3-ylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)15-8-7-12-16-10-11-6-4-5-9-17(11)12/h4-6,9-10H,7-8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIMLBFMXADQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NC=C2N1C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2821316.png)

![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)

![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)

![4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2821328.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2821329.png)

![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2821331.png)

![3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2821332.png)